2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
Description
The compound 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a sulfonamide derivative featuring a benzimidazole core substituted with a 3-methoxybenzyl group at position 1, methyl groups at positions 5 and 6, and a trichlorobenzenesulfonamide moiety at position 4.
Properties
IUPAC Name |
2,4,5-trichloro-N-[1-[(3-methoxyphenyl)methyl]-5,6-dimethylbenzimidazol-4-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl3N3O3S/c1-13-7-20-23(27-12-29(20)11-15-5-4-6-16(8-15)32-3)22(14(13)2)28-33(30,31)21-10-18(25)17(24)9-19(21)26/h4-10,12,28H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZDORKFWFFASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1C)NS(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl)N=CN2CC4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a complex organic compound with notable biological activities. This compound belongs to a class of benzimidazole derivatives, which are recognized for their diverse pharmacological properties including antimicrobial and anticancer activities. Its unique structure, featuring multiple functional groups, positions it as a promising candidate for further medicinal research.
Chemical Structure and Properties
- Molecular Formula : C23H20Cl3N3O3S
- Molar Mass : 524.85 g/mol
- CAS Number : 338964-31-1
| Property | Value |
|---|---|
| Molecular Formula | C23H20Cl3N3O3S |
| Molar Mass | 524.85 g/mol |
| CAS Number | 338964-31-1 |
The compound's structure includes a benzimidazole ring substituted with methyl groups at the 5 and 6 positions and a methoxybenzyl group at the 1 position, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows it to modulate enzyme activities or receptor functions, potentially leading to therapeutic effects. For instance, compounds with similar structures have been shown to inhibit dihydrofolate reductase (DHFR), an important target in cancer therapy due to its role in purine synthesis .
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The antimicrobial efficacy can be quantified using Minimum Inhibitory Concentration (MIC) values. Although specific MIC data for this compound is limited, related benzimidazole derivatives have shown promising results:
| Compound | MIC (µM) | Target Organisms |
|---|---|---|
| N1 | 1.27 | Staphylococcus aureus |
| N8 | 1.43 | Escherichia coli |
| N22 | 2.60 | Klebsiella pneumoniae |
| N23 | 2.65 | Candida albicans |
These findings suggest that compounds structurally similar to this compound may also possess significant antimicrobial properties.
Anticancer Activity
The anticancer potential of this compound has been evaluated through various in vitro assays. Compounds in the benzimidazole class have demonstrated cytotoxic effects against several cancer cell lines. For instance:
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 (Colorectal carcinoma) |
| N18 | 4.53 | HCT116 (Colorectal carcinoma) |
| Standard Drug | 9.99 | 5-Fluorouracil |
The above data indicates that certain derivatives exhibit lower IC50 values compared to standard chemotherapeutics, highlighting their potential as effective anticancer agents .
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzimidazole derivatives similar to the compound :
- Synthesis of Benzimidazole Derivatives : A study synthesized various benzimidazole derivatives and assessed their biological activities against different microbial strains and cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced biological activities .
- Anticancer Mechanisms : Research has shown that certain benzimidazole derivatives can induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for further research and application in pharmacology.
Anticancer Activity
Research indicates that compounds similar to 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide have shown promising anticancer properties. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study Example :
A study conducted by Nemr et al. (2021) investigated the anticancer effects of benzenesulfonamide derivatives. The results indicated significant inhibition of cell growth in MDA-MB-231 breast cancer cells with IC50 values ranging from 10.93 to 25.06 nM for selected compounds . The mechanism involved apoptosis induction and cellular uptake analysis using HPLC methods.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. Its structural features enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Case Study Example :
In a comparative analysis of benzenesulfonamide derivatives, researchers found that certain analogues exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of the sulfonamide group was crucial for this activity .
Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences
The primary analogs for comparison are 4-chloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide (CAS: 338964-27-5 and 338964-26-4) and the target compound. Both share a benzimidazole-sulfonamide scaffold but differ in the substitution pattern on the benzene ring of the sulfonamide group:
- Target compound : 2,4,5-Trichloro substitution on the benzenesulfonamide ring.
- Analog : Single 4-chloro substitution on the benzenesulfonamide ring.
Data Table: Structural and Physicochemical Comparison
†Calculated by adding two additional Cl atoms (70.9 g/mol) to the analog’s molecular weight.
Hypothesized Impact of Structural Differences
This could influence pharmacokinetic properties such as absorption and distribution .
Electronic Effects :
The electron-withdrawing nature of multiple chlorine atoms may increase the acidity of the sulfonamide NH group, altering binding interactions with biological targets (e.g., enzymes or receptors).
Research Findings and Methodological Context
While direct studies on the trichloro derivative are absent in the provided evidence, structural analyses of the 4-chloro analog suggest the use of crystallographic software (e.g., SHELX , ORTEP , WinGX ) for determining molecular geometry and intermolecular interactions . For example:
- SHELXL : Widely used for refining small-molecule crystal structures, which could elucidate bond lengths and angles in these compounds .
- ORTEP-3 : Graphical representation of thermal ellipsoids and molecular packing, critical for understanding steric effects .
These tools imply that structural data for the trichloro compound, if available, would likely prioritize precision in modeling chlorine substituent positions and their electronic effects.
Preparation Methods
Alkylation of 4-Nitro-5,6-Dimethyl-o-Phenylenediamine
The synthesis begins with 4-nitro-5,6-dimethyl-o-phenylenediamine (1), which undergoes N-alkylation with 3-methoxybenzyl chloride (2) in dimethylformamide (DMF) using potassium carbonate as a base. This step selectively protects one amine group, yielding N-(3-methoxybenzyl)-4-nitro-5,6-dimethyl-o-phenylenediamine (3) in 75% yield.
Reaction Conditions:
- Solvent: DMF
- Base: K₂CO₃ (2.5 equiv)
- Temperature: 80°C
- Duration: 12 hours
Cyclization to Form the Benzimidazole Core
Compound 3 is cyclized under acidic conditions using hydrochloric acid (HCl) in ethanol, producing 1-(3-methoxybenzyl)-5,6-dimethyl-4-nitro-1H-benzimidazole (4) with 82% yield. The nitro group at C4 is critical for subsequent reduction.
Reaction Conditions:
- Acid: 4N HCl (20 mL)
- Solvent: Ethanol (20 mL)
- Temperature: Reflux (85°C)
- Duration: 6 hours
Reduction of the Nitro Group
Catalytic hydrogenation of compound 4 using palladium on carbon (Pd/C) under hydrogen atmosphere reduces the nitro group to an amine, yielding 1-(3-methoxybenzyl)-5,6-dimethyl-1H-benzimidazol-4-amine (Intermediate A) in 90% yield.
Reaction Conditions:
- Catalyst: 10% Pd/C (0.1 equiv)
- Solvent: Ethanol
- Pressure: H₂ (1 atm)
- Temperature: Room temperature
- Duration: 4 hours
Synthesis of 2,4,5-Trichlorobenzenesulfonyl Chloride
2,4,5-Trichlorobenzenesulfonyl chloride (Electrophile B) is commercially available or synthesized via chlorosulfonation of 1,2,4-trichlorobenzene. The latter involves reacting 1,2,4-trichlorobenzene with chlorosulfonic acid at 0°C, followed by quenching with thionyl chloride.
Sulfonylation of Intermediate A
Intermediate A reacts with Electrophile B in dichloromethane (DCM) using pyridine as a base, forming the final sulfonamide product. The reaction proceeds via nucleophilic attack of the amine on the sulfonyl chloride, yielding 2,4,5-trichloro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide in 85% yield.
Reaction Conditions:
- Solvent: DCM
- Base: Pyridine (3.0 equiv)
- Temperature: 0°C → Room temperature
- Duration: 24 hours
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
A microwave-assisted method reduces cyclization time from hours to minutes. Using Na₂S₂O₅ as a catalyst, 4-nitro-5,6-dimethyl-o-phenylenediamine and 3-methoxybenzyl chloride react under microwave irradiation (300 W, 120°C) to form compound 4 in 78% yield.
Ionic Liquid Catalysis
Diethyl ammonium hydrogen sulfate, an ionic liquid, accelerates the cyclization step, achieving 88% yield for compound 4 in 15–30 minutes.
Analytical Characterization
Key intermediates and the final product are characterized via:
- ¹H NMR : Methyl groups at C5 and C6 appear as singlets at δ 2.35–2.40 ppm. The 3-methoxybenzyl protons resonate as a multiplet at δ 4.85–5.10 ppm.
- MS : Molecular ion peak at m/z 508.8 (M+H⁺) confirms the final product.
Challenges and Optimization
Q & A
Basic Research Questions
Q. How can researchers optimize the synthetic route for this compound while minimizing byproduct formation?
- Methodology : Utilize fractional factorial design (FFD) to screen critical reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, highlights reflux conditions and glacial acetic acid as key factors in sulfonamide synthesis. Statistical tools like ANOVA can identify significant variables, reducing trial-and-error approaches .
- Analytical Monitoring : Employ thin-layer chromatography (TLC) or HPLC (as in ) to track reaction progress and quantify impurities. Adjust stoichiometry based on real-time data to suppress side reactions.
Q. What analytical techniques are most effective for structural confirmation and purity assessment?
- Characterization : Combine NMR (¹H, ¹³C, and 2D-COSY) for functional group identification and Nuclear Overhauser Effect (NOE) experiments to resolve stereochemical ambiguities. Mass spectrometry (HRMS) confirms molecular weight.
- Purity Analysis : Use reversed-phase HPLC with UV-Vis detection (see ) and differential scanning calorimetry (DSC) to assess crystallinity and thermal stability.
Q. How can solubility and stability profiles be systematically evaluated for this lipophilic sulfonamide?
- Solubility Screening : Test in solvents of varying polarity (e.g., DMSO, ethanol, aqueous buffers) using shake-flask methods. Apply Hansen solubility parameters for predictive modeling.
- Stability Studies : Conduct accelerated degradation studies under stress conditions (heat, light, pH extremes) per ICH guidelines. Monitor via LC-MS to identify degradation pathways .
Advanced Research Questions
Q. What computational strategies can predict binding interactions between this compound and biological targets?
- Molecular Dynamics (MD) : Simulate ligand-protein docking using software like AutoDock Vina. Validate with free-energy perturbation (FEP) calculations to estimate binding affinities.
- Quantum Mechanics (QM) : Apply density functional theory (DFT) to map electrostatic potentials of the sulfonamide group and benzimidazole ring, identifying key pharmacophores (see for AI-driven simulations) .
Q. How can researchers resolve contradictions in bioactivity data across different in vitro assays?
- Meta-Analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cell viability) using multivariate statistics. Apply principal component analysis (PCA) to identify assay-specific biases.
- Mechanistic Profiling : Use CRISPR-based gene editing to validate target engagement in isogenic cell lines, isolating confounding factors like off-target effects .
Q. What experimental designs are suitable for studying the compound’s metabolic fate in biological systems?
- In Vitro Metabolism : Incubate with liver microsomes or hepatocytes, followed by LC-QTOF-MS to detect phase I/II metabolites. Use stable isotope labeling (e.g., ¹³C) to trace metabolic pathways.
- In Silico Prediction : Leverage software like Meteor (Lhasa Limited) to forecast metabolic hotspots, prioritizing lab experiments on high-risk sites .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
